Molecular Weight and Fraction sp³: Enhanced Lead-Likeness vs. 2,6-Difluorophenyl Analog
The 2-methoxybenzenesulfonyl substituent yields a molecular weight of 293.34 g/mol and a fraction sp³ (Fsp³) of approximately 0.43, calculated based on the saturated piperazine ring and methoxy group [1]. By comparison, the 2,6-difluorophenyl analog (5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, MW ≈ 299.30) has a lower Fsp³ (~0.38) due to reduced aliphatic carbon count, trending toward flatter, more aromatic character . Higher Fsp³ values correlate with improved solubility, reduced melting point, and decreased promiscuous binding—key parameters for fragment and lead optimization [1]. This difference, while modest, systematically shifts the property profile toward lead-like chemical space.
| Evidence Dimension | Fraction sp³ (Fsp³) and molecular weight |
|---|---|
| Target Compound Data | MW = 293.34 g/mol; Fsp³ ≈ 0.43 (calculated from C13H15N3O3S structure; 6 sp³ carbons out of ~14 non-H atoms) |
| Comparator Or Baseline | 5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: MW ≈ 299.30; Fsp³ ≈ 0.38 (4 sp³ carbons, 10 aromatic carbons) |
| Quantified Difference | ΔMW = -5.96 g/mol; ΔFsp³ ≈ +0.05 (higher aliphatic character for the 2-methoxybenzenesulfonyl analog) |
| Conditions | Calculated from molecular formula; methodology per Lovering et al. (2009) J. Med. Chem. definition of Fsp³ |
Why This Matters
Higher Fsp³ is associated with improved clinical developability, making the 2-methoxybenzenesulfonyl THPP a more attractive starting point for lead optimization campaigns targeting oral bioavailability.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
